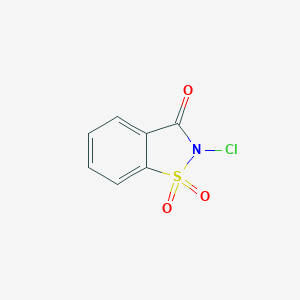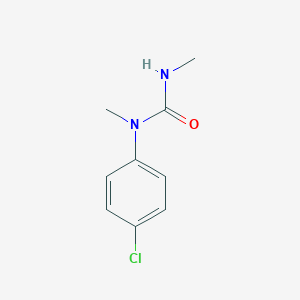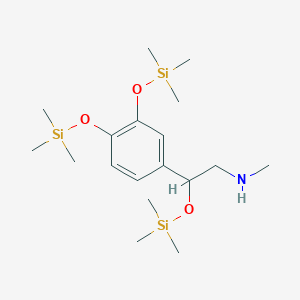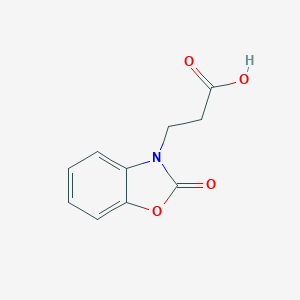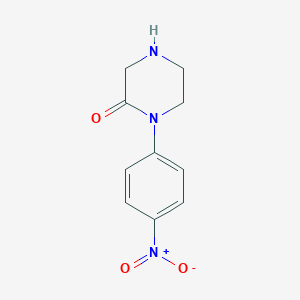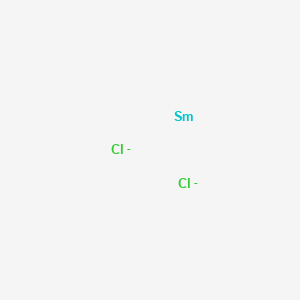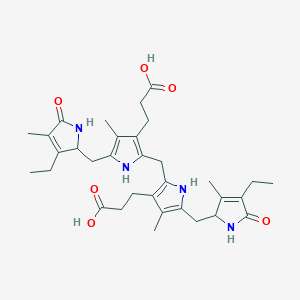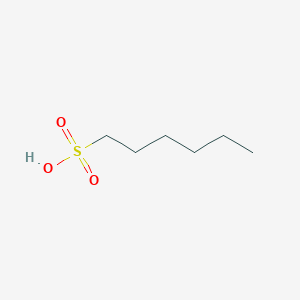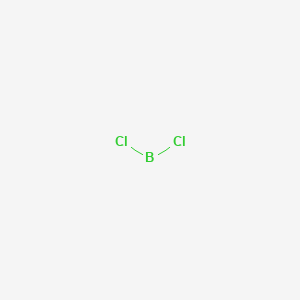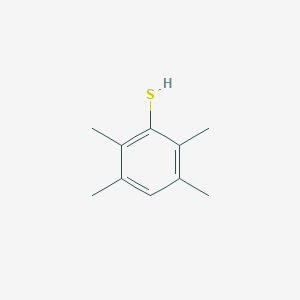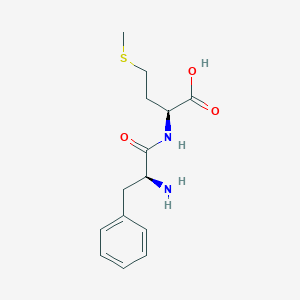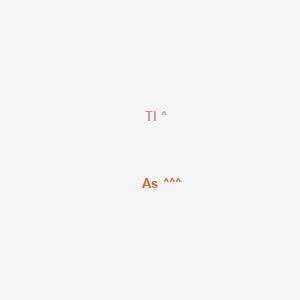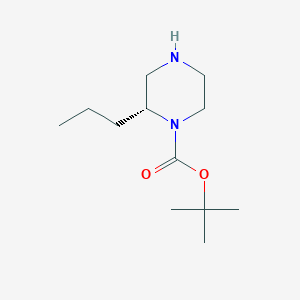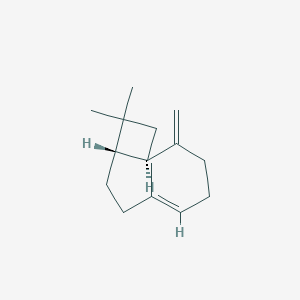
(+)-beta-Caryophyllene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-beta-Caryophyllene is a natural bicyclic sesquiterpene that is found in various plants such as black pepper, cloves, and cannabis. It is also known as BCP and has been the subject of numerous scientific studies due to its potential therapeutic properties. In
科学的研究の応用
Wound Healing Enhancement
- Key Insight : Beta-caryophyllene enhances wound healing through multiple routes. It accelerates re-epithelialization in cutaneous wounds by promoting cell proliferation and migration. This sesquiterpene also upregulates genes associated with hair follicle bulge stem cells, suggesting its potential role in regenerative medicine.
- Sources : (Koyama et al., 2019), (Koyama et al., 2019)
Neuroprotective Effects
- Key Insight : Beta-caryophyllene exhibits neuroprotective effects, potentially beneficial in various nervous system disorders such as pain, anxiety, depression, and Alzheimer's disease. Its activities are mainly attributed to its interaction with cannabinoid receptors, particularly CB2R.
- Sources : (Machado et al., 2018), (Ferreira, 2015)
Anticancer Properties
- Key Insight : Beta-caryophyllene exhibits anticancer activity, particularly in inhibiting the growth of colorectal cancer cells. It induces apoptosis and disrupts mitochondrial membrane potential. Furthermore, it has been shown to potentiate the anticancer activity of other substances like alpha-humulene and paclitaxel.
- Sources : (Dahham et al., 2015), (Legault & Pichette, 2007)
Cytoprotective Effect
- Key Insight : Beta-caryophyllene shows gastric cytoprotective effects. Unlike typical non-steroidal anti-inflammatory agents, it does not cause gastric mucosal damage, indicating its potential as a safe and effective agent for managing inflammation-related conditions.
- Sources : (Tambe et al., 1996)
特性
CAS番号 |
10579-93-8 |
|---|---|
製品名 |
(+)-beta-Caryophyllene |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1S,4E,9R)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6+/t13-,14-/m0/s1 |
InChIキー |
NPNUFJAVOOONJE-IOMPXFEGSA-N |
異性体SMILES |
C/C/1=C\CCC(=C)[C@@H]2CC([C@H]2CC1)(C)C |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
正規SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
その他のCAS番号 |
10579-93-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



